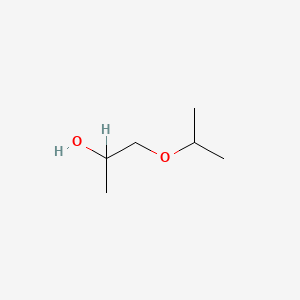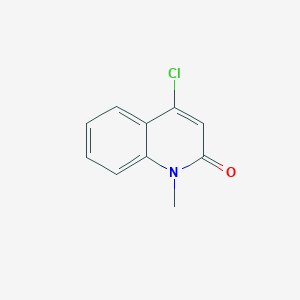
Ethylene-d1
概要
説明
This compound has the molecular formula C₂H₃D and a molecular weight of 29.0593 g/mol . Ethylene-d1 is primarily used in scientific research, particularly in studies involving isotopic labeling and kinetic isotope effects.
準備方法
Synthetic Routes and Reaction Conditions: Ethylene-d1 can be synthesized through various methods, including the deuteration of ethylene. One common method involves the reaction of ethylene with deuterium gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of a hydrogen atom with deuterium.
Industrial Production Methods: Industrial production of this compound is less common compared to its synthesis in research laboratories. it can be produced using similar methods as those used for ethylene, such as steam cracking of hydrocarbons, followed by isotopic exchange reactions to introduce deuterium. The process involves the use of deuterium gas and specialized catalysts to achieve the desired isotopic substitution .
化学反応の分析
Types of Reactions: Ethylene-d1 undergoes similar chemical reactions as ethylene, including:
Oxidation: this compound can be oxidized to form ethylene oxide or acetaldehyde.
Reduction: It can be reduced to form ethane-d1.
Substitution: this compound can participate in substitution reactions where the deuterium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used for reduction reactions.
Substitution: Halogenation reactions using halogens like chlorine or bromine can lead to the formation of halogenated this compound derivatives.
Major Products Formed:
Oxidation: Ethylene oxide-d1, acetaldehyde-d1.
Reduction: Ethane-d1.
Substitution: Halogenated this compound derivatives such as chlorothis compound and bromothis compound
科学的研究の応用
Ethylene-d1 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetic isotope effects to understand the influence of isotopic substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethylene in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of ethylene-containing drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the synthesis of specialty chemicals and materials .
作用機序
The mechanism of action of ethylene-d1 is similar to that of ethylene. At the molecular level, this compound interacts with specific receptors and enzymes, leading to various biochemical and physiological effects. In plants, this compound binds to ethylene receptors, triggering a signal transduction pathway that regulates processes such as fruit ripening, flower wilting, and leaf abscission. The presence of deuterium can influence the rate of these processes due to the kinetic isotope effect, where the heavier isotope (deuterium) leads to slower reaction rates compared to hydrogen .
類似化合物との比較
Ethylene-d1 can be compared with other similar compounds such as:
Ethylene (C₂H₄): The non-deuterated form of ethylene, widely used in the chemical industry and as a plant hormone.
Ethane-d1 (C₂H₅D): A deuterated form of ethane, used in similar isotopic labeling studies.
Acetylene-d1 (C₂HD): A deuterated form of acetylene, used in studies of reaction mechanisms and isotope effects.
Uniqueness: this compound is unique due to the presence of deuterium, which provides valuable insights into reaction mechanisms and kinetic isotope effects. The isotopic substitution allows researchers to study the influence of mass and bond strength on chemical reactions, making it a valuable tool in both fundamental and applied research .
特性
IUPAC Name |
deuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181305 | |
| Record name | Ethylene-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2680-00-4 | |
| Record name | Ethylene-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1605538.png)




